molecular formula C9H15N3O2 B13573028 tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13573028
M. Wt: 197.23 g/mol
InChI Key: NTZAZYRTFWPTMF-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate typically involves the condensation of hydrazine derivatives with β-diketones. One common method includes the reaction of tert-butyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: The compound is explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The carboxylate group can interact with metal ions, affecting the catalytic activity of metalloenzymes. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
  • 3-Amino-5-tert-butylpyrazole
  • 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide

Uniqueness

tert-Butyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxylate group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-5-6(7(10)12-11-5)8(13)14-9(2,3)4/h1-4H3,(H3,10,11,12)

InChI Key

NTZAZYRTFWPTMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)OC(C)(C)C

Origin of Product

United States

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